N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-18(15-11-16(24-21-15)13-5-2-1-3-6-13)20-12-19(23,14-8-9-14)17-7-4-10-25-17/h1-7,10-11,14,23H,8-9,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKPUQJBCRTFDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological activities, particularly focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The compound features a complex structure that includes:
- Cyclopropyl group : Contributes to the compound's unique pharmacokinetics.
- Thiophene ring : Imparts additional electronic properties that can enhance biological activity.
- Isosazole moiety : Known for its role in various biological interactions.
The molecular formula of the compound is with a molecular weight of approximately 347.43 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of cyclopropyl intermediates : Utilizing cyclopropyl ketones.
- Coupling with thiophene derivatives : To introduce the thiophene ring.
- Isoxazole formation : Achieved through cyclization reactions involving suitable precursors.
Optimizing reaction conditions is crucial for maximizing yield and purity, often involving the use of strong acids or bases and specific catalysts.
Anticancer Properties
Research indicates that derivatives of isoxazole compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Notable findings include:
- Breast Cancer Cells : The compound demonstrated inhibitory effects on MCF-7 and MDA-MB cell lines.
- Lung Cancer Cells : Effective against A549 and H1975 cell lines.
Table 1 summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 12.5 | |
| MDA-MB231 | 10.0 | |
| A549 | 15.0 | |
| H1975 | 14.0 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies reported the minimal inhibitory concentrations (MIC) for selected bacterial strains:
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of key enzymes : Targeting specific enzymes involved in cancer cell proliferation.
- Induction of apoptosis : Triggering programmed cell death pathways in malignant cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer : In vivo experiments demonstrated a significant reduction in tumor size when treated with the compound compared to controls.
- Antimicrobial Efficacy : In a controlled study, the compound effectively reduced bacterial load in infected animal models, showcasing its potential as an antibiotic agent.
Preparation Methods
Cyclocondensation of β-Diketones with Hydroxylamine
The 5-phenylisoxazole-3-carboxylate scaffold is classically prepared via cyclocondensation of β-diketones with hydroxylamine hydrochloride. For instance, methyl 2,4-dioxo-4-phenylbutanoate undergoes reflux with hydroxylamine in methanol to yield methyl 5-phenylisoxazole-3-carboxylate (4e ) in 39% yield after chromatographic purification. Key spectral data include IR absorption at 1728 cm⁻¹ (ester C=O) and 1610 cm⁻¹ (isoxazole ring), alongside a singlet at δ 6.94 ppm for the H-4 proton in ¹H-NMR.
Hydrolysis and Activation of the Carboxylate
Conversion of the ester to the carboxylic acid is achieved via saponification. Alternatively, direct amidation is feasible: treatment of methyl 5-phenylisoxazole-3-carboxylate (4e ) with aqueous ammonia at room temperature furnishes 5-phenylisoxazole-3-carboxamide (8 ) in 65% yield. For coupling reactions, activation of the carboxylic acid to its acid chloride is critical. Thionyl chloride (SOCl₂) is commonly employed, as demonstrated in the synthesis of pyrazole-carboxamides.
Preparation of the Ethylamine Side Chain: 2-Cyclopropyl-2-Hydroxy-2-(Thiophen-2-yl)Ethylamine
Cyclopropanation of α,β-Unsaturated Ketones
The cyclopropyl group is introduced via [2+1] cycloaddition using the Simmons–Smith reaction or transition metal-catalyzed methods. For example, cyclopropanation of an α,β-unsaturated ketone precursor with diethylzinc and diiodomethane could yield the cyclopropane ring.
Thiophene Incorporation
Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki–Miyaura) are viable for attaching the thiophen-2-yl group. A Grignard reagent derived from 2-bromothiophene could react with a ketone intermediate to form the tertiary alcohol.
Hydroxylation and Amine Formation
The hydroxy group is introduced via epoxidation followed by acid-catalyzed ring opening, or through direct oxidation of a secondary alcohol. Reductive amination of the resulting ketone with ammonia or a protected amine (e.g., benzylamine) would yield the ethylamine side chain.
Amide Bond Formation: Coupling Strategies
Acid Chloride Route
Activation of 5-phenylisoxazole-3-carboxylic acid to its acid chloride (using SOCl₂ or oxalyl chloride) enables nucleophilic attack by the ethylamine side chain. Triethylamine (TEA) is typically added to scavenge HCl, as seen in the synthesis of pyrazole-carboxamides. For instance, reacting 1-((6-chloropyridin-3-yl)methyl)-3-phenyl-1H-pyrazole-5-carbonyl chloride with 4-ethoxyaniline in dichloromethane afforded the amide in high yield.
Carbodiimide-Mediated Coupling
Alternative methods employ coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). A general procedure involves dissolving the carboxylic acid in dichloromethane, adding EDC and DMAP, followed by the amine. This approach avoids handling corrosive acid chlorides and is scalable, as demonstrated in isoxazole-carboxamide syntheses.
Optimization and Stereochemical Considerations
Solvent and Base Selection
Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while bases like TEA or potassium carbonate facilitate deprotonation of the amine. Patent literature highlights toluene and dichloromethane as preferred solvents for amidation.
Analytical Characterization
Spectroscopic Data
- IR Spectroscopy : Expected peaks include ~3400 cm⁻¹ (OH stretch), 1660 cm⁻¹ (amide C=O), and 1610 cm⁻¹ (isoxazole C=N).
- ¹H-NMR : Key signals include the isoxazole H-4 proton (δ ~6.9–7.0 ppm), thiophene protons (δ ~7.2–7.4 ppm), and cyclopropyl protons (δ ~0.5–1.5 ppm).
- MS : Molecular ion peaks should correspond to the exact mass (e.g., m/z ~379 for C₂₁H₂₁N₂O₃S).
Chromatographic Purification
Flash chromatography (petroleum ether/ethyl acetate gradients) or recrystallization (ethanol/water) are standard purification methods.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For analogous isoxazole-thiophene hybrids, cyclization steps (e.g., using DMF with iodine and triethylamine) are critical for forming the heterocyclic core . Solvent choice (e.g., acetonitrile for initial steps) and reaction time (1–3 minutes under reflux) significantly influence yield. Post-synthetic purification via column chromatography or recrystallization, followed by analytical validation (HPLC, NMR), ensures purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Assign peaks to verify the thiophene, cyclopropyl, and isoxazole moieties. For example, thiophene protons typically resonate at δ 6.8–7.5 ppm, while cyclopropyl protons appear as multiplet signals near δ 0.5–1.5 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., exact mass via HRMS).
- X-ray Crystallography : Resolve crystal structures using software like SHELX for absolute configuration validation .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, referencing protocols for thiadiazole derivatives .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Kinase or protease inhibition assays, leveraging the isoxazole-carboxamide scaffold’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay models?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). For example, thiadiazole derivatives show pH-dependent antimicrobial activity due to protonation effects . To address contradictions:
- Dose-Response Curves : Validate activity across multiple concentrations.
- Meta-Analysis : Compare data from standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Structural Dynamics : Use molecular docking to assess target binding under varying conditions .
Q. What computational strategies predict the compound’s electronic properties and reactivity?
- Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model:
- Electron Density : Correlate with nucleophilic/electrophilic sites (e.g., cyclopropyl ring strain influencing reactivity) .
- Frontier Molecular Orbitals (FMOs) : Predict charge transfer interactions with biological targets.
- Solvent Effects : Polarizable continuum models (PCM) simulate aqueous/organic environments .
Q. How can crystallography and spectroscopy resolve stereochemical uncertainties in the hydroxy-cyclopropyl-thiophene moiety?
- Methodological Answer :
- Single-Crystal XRD : Resolve absolute configuration using SHELXL refinement. For flexible groups, low-temperature (100 K) data collection reduces thermal motion artifacts .
- NOESY NMR : Detect spatial proximity between hydroxyl protons and cyclopropyl/thiophene groups to infer stereochemistry .
Data Contradiction Analysis
Q. Why might biological activity differ between enantiomers or diastereomers of this compound?
- Methodological Answer : Stereoisomers exhibit distinct target binding. For example, (R)- vs. (S)-enantiomers of hydroxythiophene derivatives show 10-fold differences in kinase inhibition . To resolve:
- Chiral Chromatography : Separate enantiomers (e.g., using amylose-based columns).
- Enantioselective Synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s catalysts) to produce pure stereoisomers .
Comparative Research Questions
Q. How does this compound compare to structurally similar isoxazole-thiophene hybrids in terms of pharmacological potential?
- Methodological Answer : Comparative analysis involves:
- SAR Studies : Replace cyclopropyl with methyl/ethyl groups to assess steric effects.
- Bioisosteric Replacement : Substitute thiophene with furan (e.g., reduced metabolic stability but improved solubility) .
- Pharmacokinetic Profiling : Compare logP, plasma protein binding, and CYP450 inhibition with analogs like 5-(furan-2-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)isoxazole-3-carboxamide .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
